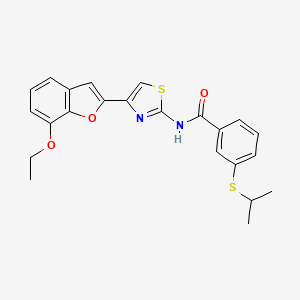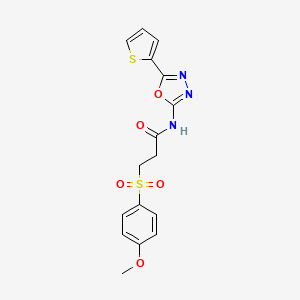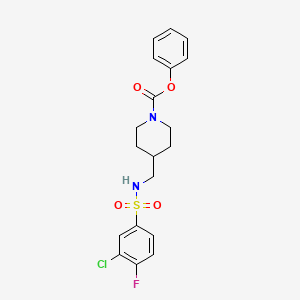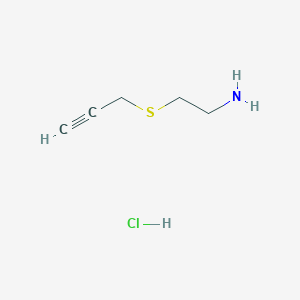![molecular formula C17H15FN2OS2 B2869026 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942007-93-4](/img/structure/B2869026.png)
2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is a potent inhibitor of HIV-1 replication and has been shown to be effective in reducing viral load and increasing CD4 cell counts in HIV-positive patients.
Scientific Research Applications
Anticancer Activity
Compounds related to 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide have shown potential in anticancer research. For example, benzothiazole derivatives have been synthesized and demonstrated anticancer activity against various human tumor cell lines including lung, breast, CNS, and other cancers. Specifically, a study by Hammam et al. (2005) reported the synthesis of compounds, including fluoro-substituted benzo[b]pyrans, which exhibited anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds similar to this compound. A study by Azeez and Abdullah (2019) described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the preparation of related acetamide compounds. This study also investigated their antimicrobial activities (Azeez & Abdullah, 2019).
Antibacterial Activities
The antibacterial potential of compounds similar to the target molecule has been explored in several studies. Lu et al. (2020) synthesized a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties and evaluated their in vitro antibacterial activities against different bacteria, showing promising results (Lu, Zhou, Wang, & Jin, 2020).
Antimicrobial Resistance Studies
Compounds structurally related to this compound have been investigated for their role in combating antimicrobial resistance. A study by Anuse et al. (2019) focused on synthesizing and evaluating the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Photovoltaic Efficiency Modeling
Research has been conducted on the photovoltaic efficiency of benzothiazolinone acetamide analogs. A study by Mary et al. (2020) involved the synthesis of certain bioactive benzothiazolinone acetamide analogs, followed by spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling, demonstrating their potential use in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclooxygenase , suggesting that this compound might also target similar enzymes or pathways.
Mode of Action
It is suggested that due to the excited state intramolecular proton transfer (esipt) properties, the compound exhibits emission characteristics . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
Based on the frontier molecular orbitals, it was found that the degree of charge transfer gradually increased with an increase in solvent polarity . This suggests that the compound might interact with biochemical pathways involving charge transfer processes.
Pharmacokinetics
The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .
Result of Action
The compound, along with its difluoroboron complexes, has been used as luminescent materials . All luminescent materials exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the electroluminescence performance of the difluoroboron complex-based doped devices is superior to the ligand .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-22-13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)23-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZOCLFZBMGECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868946.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)
![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)
![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)
![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)


